molecular formula C19H19F3N2O3 B2603942 N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide CAS No. 1448135-64-5

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Cat. No.: B2603942
CAS No.: 1448135-64-5
M. Wt: 380.367
InChI Key: WWSFEODIIIKTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it’s reacted. The oxalamide group could potentially undergo hydrolysis to form oxalic acid and an amine. The phenyl groups might undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents. The aromatic phenyl groups could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Flubendiamide: A Novel Insecticide

Flubendiamide is characterized by its unique chemical structure and exhibits extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. Its distinctiveness stems from novel substituents in its structure, contributing to its effectiveness and safety for non-target organisms. It's a promising agent for controlling lepidopterous insects, highlighting its application in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Copper-Catalyzed Hydroxylation

The use of Cu(acac)2 and BHMPO catalyzes the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system facilitates the transformation of a wide range of (hetero)aryl chlorides and more reactive halides into phenols and hydroxylated heteroarenes, showcasing the method's versatility and efficiency in functional group transformation (Xia et al., 2016).

N-Aryl-Substituted 3-hydroxypyridin-4-ones

The study of N-aryl-substituted 3-hydroxypyridin-4-ones reveals insights into their molecular structures, demonstrating how these compounds form hydrogen-bonded dimeric pairs. This structural characteristic could be relevant in understanding the compound's stability and reactivity, contributing to its potential applications in chemical synthesis and design (Burgess et al., 1998).

Polymorphism in Pharmaceutical Compounds

Investigations into the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride highlight the challenges and techniques in characterizing these forms. Understanding polymorphism is crucial for drug formulation and efficacy, indicating the importance of detailed structural and spectroscopic analysis in pharmaceutical research (Vogt et al., 2013).

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has interesting chemical or physical properties, or if it shows biological activity, it could be the subject of further study .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-11-4-3-5-15(12(11)2)24-18(27)17(26)23-10-16(25)13-6-8-14(9-7-13)19(20,21)22/h3-9,16,25H,10H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSFEODIIIKTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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